molecular formula C10H10N2O2 B1186121 BSQWDHCYZFISEV-LZCVXSGJSA-N

BSQWDHCYZFISEV-LZCVXSGJSA-N

Cat. No.: B1186121
M. Wt: 190.202
InChI Key: BSQWDHCYZFISEV-LZCVXSGJSA-N
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Description

The compound with the identifier "BSQWDHCYZFISEV-LZCVXSGJSA-N" corresponds to pestalafuranone F (3), a furanone derivative isolated from fungal sources. Its molecular formula is C₁₁H₁₄O₂, as determined by high-resolution electron ionization mass spectrometry (HREIMS) (m/z 178.0989 [M]⁺) . Structural characterization via ¹H and ¹³C-NMR revealed a key difference compared to its analogs: the replacement of an oxymethine group (δC 68.0 ppm, δH 4.53 ppm) in pestalafuranones A and B with a methylene unit (δC 26.6 ppm, δH 2.28 ppm). This alkylation results in reduced oxygen content (C₁₁H₁₄O₂ vs. C₁₁H₁₄O₃ in pestalafuranones A/B) and distinct physicochemical properties .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

InChI

InChI=1S/C10H10N2O2/c13-11-8-4-3-5-6-1-2-7(9(5)8)10(6)12-14/h1-7,9,13-14H/b11-8-,12-10?

InChI Key

BSQWDHCYZFISEV-LZCVXSGJSA-N

SMILES

C1=CC2C3C(C1C2=NO)C=CC3=NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pestalafuranone F (3) belongs to a family of furanone derivatives with varying oxygen functionalities. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Spectroscopic Comparison

Compound Molecular Formula Oxygen Atoms Key Functional Group ¹³C-NMR (C-11) ¹H-NMR (H-11)
Pestalafuranone A C₁₁H₁₄O₃ 3 Oxymethine (C-O) 68.0 ppm 4.53 ppm
Pestalafuranone B C₁₁H₁₄O₃ 3 Oxymethine (C-O) 68.0 ppm 4.53 ppm
Pestalafuranone F C₁₁H₁₄O₂ 2 Methylene (CH₂) 26.6 ppm 2.28 ppm

Key Findings :

Structural Differentiation: Pestalafuranones A and B contain an oxymethine group, contributing to their higher oxygen content and polarity compared to pestalafuranone F . The alkylation in pestalafuranone F introduces a methylene group, reducing its polarity and altering its solubility profile.

Spectroscopic Evidence: The downfield shift of C-11 in pestalafuranones A/B (δC 68.0 ppm) versus the upfield shift in pestalafuranone F (δC 26.6 ppm) confirms structural divergence . Similar logic applies to the ¹H-NMR signals (δH 4.53 ppm vs. 2.28 ppm).

For example, oxymethine groups are often critical in enzyme inhibition or receptor binding .

Methodological Considerations :

  • Accurate structural comparison requires access to raw Free Induction Decay (FID) data from NMR experiments, as published tables of chemical shifts alone may overlook subtle stereoelectronic effects .

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